4-(Tert-pentyl)benzaldehyde
Description
Contextualizing 4-(Tert-pentyl)benzaldehyde within Aromatic Aldehyde Chemistry
This compound is an organic compound belonging to the family of aromatic aldehydes. ontosight.ai It is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO) and a tert-pentyl group [-C(CH3)2CH2CH3] at the para-position. encyclopedia.combldpharm.com This structure places it within the broader class of benzaldehydes, which are the simplest aromatic aldehydes. nih.gov Benzaldehyde (B42025) itself is a versatile intermediate in chemical synthesis due to the reactivity of its aldehyde group, carbonyl group, and the benzene ring. mdpi.com
Aromatic aldehydes are a significant class of compounds in organic chemistry, often used as precursors in the synthesis of pharmaceuticals, fragrances, and dyes. mdpi.compatsnap.com The presence of the aldehyde group makes them susceptible to a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various condensation and coupling reactions. nih.govmdpi.com
The properties of this compound are influenced by both the aldehyde functional group and the tert-pentyl substituent. Like other benzaldehydes, it is a liquid at room temperature and possesses a characteristic odor. ontosight.ai It is generally insoluble in water but soluble in organic solvents. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.26 g/mol |
| CAS Number | 67468-54-6 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Almond-like |
| Boiling Point | 270-280°C |
| Melting Point | 35-40°C |
Significance of the tert-Pentyl Moiety in Benzyl (B1604629) Systems
The tert-pentyl group, also known as the 1,1-dimethylpropyl group, is a bulky alkyl substituent. vedantu.com Its presence on the benzene ring of benzaldehyde significantly influences the molecule's steric and electronic properties.
Steric Effects: The bulkiness of the tert-pentyl group creates steric hindrance around the molecule. This can direct incoming chemical groups to less hindered positions during electrophilic substitution reactions, thereby influencing the regioselectivity of the reaction. In benzyl systems, this steric bulk can also affect the reactivity of the adjacent formyl group by sterically shielding it from attack by certain reagents.
Electronic Effects: Alkyl groups, including the tert-pentyl group, are electron-donating through an inductive effect. This electron-donating nature can slightly activate the benzene ring towards electrophilic aromatic substitution. However, the primary influence of the tert-pentyl group is often its steric bulk. The interplay between these steric and electronic effects can be leveraged in organic synthesis to achieve specific outcomes. For instance, in cross-coupling reactions, the tert-pentyl group can enhance the stability of the molecule and minimize side reactions.
Overview of Current Research Trajectories Involving this compound
Current research involving this compound and related structures primarily focuses on their application as intermediates in the synthesis of more complex molecules with specific functionalities.
Synthesis of Fine Chemicals and Pharmaceuticals: Substituted benzaldehydes are crucial building blocks in the synthesis of various fine chemicals, including fragrances and pharmaceuticals. ontosight.aigoogle.com For example, the structurally related 4-tert-butylbenzaldehyde (B1265539) is a key intermediate in the production of the fragrance Lilial™ and the pesticide Fenpropimorph. google.com Research in this area often involves developing more efficient and selective synthetic routes to these aldehydes and their derivatives. patsnap.comgoogle.com
Polymer Chemistry: Aromatic aldehydes, including derivatives of benzaldehyde, are being explored in polymer chemistry. For instance, research has been conducted on the cationic copolymerization of benzaldehydes with vinyl ethers to create well-defined alternating copolymers. acs.org The incorporation of bulky substituents like the tert-pentyl group could influence the properties of the resulting polymers, such as their glass transition temperature and rigidity. acs.org
Catalysis and Organic Synthesis Methodology: The unique steric and electronic properties of this compound make it a useful substrate for studying and developing new catalytic reactions and synthetic methodologies. Research in this domain includes exploring its reactivity in various C-H bond activation and coupling reactions catalyzed by transition metals. nih.gov The bulky tert-pentyl group can influence the efficiency and selectivity of these transformations.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| 4-tert-Butylbenzaldehyde |
| Lilial™ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSVJPRGKKHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332976 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67468-54-6 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for 4 Tert Pentyl Benzaldehyde
Established Synthetic Pathways for 4-(Tert-pentyl)benzaldehyde
Established methods for synthesizing benzaldehyde (B42025) derivatives often involve multi-step processes that have been refined over time for efficiency and yield.
A common route to producing 4-substituted benzaldehydes involves the halogenation of the corresponding toluene (B28343) derivative, followed by hydrolysis. In a process analogous to the synthesis of 4-tert-butylbenzaldehyde (B1265539), 4-tert-pentyltoluene can be brominated to form 4-tert-pentylbenzyl bromide and 4-tert-pentylbenzal bromide. google.com This reaction is typically carried out using bromine without a solvent at elevated temperatures, generally between 145°C and 220°C. google.com The subsequent hydrolysis of the resulting mixture yields this compound. google.com Formic acid is a reagent that has been used for the hydrolysis step in the synthesis of similar compounds like 4-tert-butylbenzaldehyde. google.com
Table 1: Reaction Parameters for Bromination of Toluene Analogs
| Parameter | Value |
| Reactant | 4-tert-butyltoluene (B18130) (analogous to 4-tert-pentyltoluene) |
| Halogenating Agent | Bromine |
| Solvent | None |
| Temperature | 145°C - 220°C |
| Overall Yield | ~80% |
| Product Purity | ~99.5% |
Data derived from a process for 4-tert-butylbenzaldehyde synthesis. google.com
The Sommelet reaction provides an alternative pathway for the conversion of benzyl (B1604629) halides to aldehydes. wikipedia.orgorganicreactions.org This reaction utilizes hexamine (hexamethylenetetramine) to transform a benzyl halide into the corresponding aldehyde through a series of steps involving the formation of a quaternary ammonium (B1175870) salt and subsequent hydrolysis. wikipedia.org The reaction is named after Marcel Sommelet, who first reported it in 1913. wikipedia.org
In the context of this compound synthesis, the brominated mixture obtained from 4-tert-pentyltoluene can be reacted with water and a Sommelet reagent, such as hexamine. google.com This approach can be carried out in the presence of a co-solvent and is often preferred for its ability to produce high-purity aldehydes. For the synthesis of 4-tert-butylbenzaldehyde, the Sommelet reaction is typically conducted at temperatures between 90°C and 105°C. google.com The use of a crude halogenation mixture, without prior purification of the monohalogenated product, has been shown to be effective in a one-pot reaction, yielding aldehydes in high purity (>99%). google.com
The mechanism involves the initial alkylation of a nitrogen atom in hexamine by the benzyl halide to form a quaternary ammonium salt. wikipedia.org This salt then undergoes an acid-catalyzed hydrolysis to yield the aldehyde. wikipedia.org
Arylation reactions offer a modern approach to constructing substituted benzaldehydes. One such strategy involves the use of 4-fluorobenzaldehyde (B137897) as a precursor. The fluorine atom can be displaced through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net For instance, the reaction of 4-fluorobenzaldehyde with pyrrolidine (B122466) in a suitable solvent like DMSO, in the presence of a base such as potassium carbonate to neutralize the generated hydrofluoric acid, can yield 4-pyrrolidin-1-yl-benzaldehyde. researchgate.net
Another approach is the direct arylation of benzoazoles with benzaldehydes, which can be catalyzed by a recyclable heterogeneous catalyst like the metal-organic framework Fe3O(BDC)3. rsc.org While this specific example does not directly produce this compound, it demonstrates the principle of using a benzaldehyde as an aryl source. rsc.org
Furthermore, hydroacylation of 4-fluorobenzaldehyde with olefins in the presence of a catalyst like Wilkinson's catalyst presents a method for preparing 4'-fluorophenylketones, which are related structures. researchgate.net Borane-promoted aryl transfer reactions also provide a route to α-aryl functionalized esters starting from α-diazoesters and aldehydes like 4-fluorobenzaldehyde. rsc.org
Advanced Synthetic Strategies for Functionalized Benzaldehyde Derivatives
Recent advancements in synthetic chemistry have introduced novel and more sustainable methods for the preparation of benzaldehyde derivatives.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a solvent-free and efficient alternative to traditional solution-based synthesis. nih.govacs.org This technique can be applied to the synthesis of organometallic intermediates, which are precursors for various organic compounds, including aldehydes. chemrxiv.orgbeilstein-journals.org
The mechanochemical Barbier reaction, for example, allows for the one-step synthesis of alcohols from organic halides and carbonyl compounds by generating organomagnesium intermediates in situ. chemrxiv.org This method is operationally simple and can be more tolerant to air and water compared to the classic Grignard synthesis. chemrxiv.org The generation of transient organometallics is facilitated by the increased mass transfer and surface activation of the metal under ball-milling conditions. chemrxiv.org
While direct synthesis of this compound via this method is not explicitly detailed, the generation of organometallic reagents from aryl halides under mechanochemical conditions is a well-established principle that could be applied. nih.govacs.org For instance, organozinc reagents can be prepared mechanochemically and used in cross-coupling reactions. nih.gov
The catalytic reduction of benzonitrile (B105546) derivatives offers a direct route to the corresponding benzaldehydes. This transformation can be achieved using hydrogen gas in the presence of a suitable catalyst. A patented process describes the reduction of substituted benzonitriles to substituted benzaldehydes using a nickel- and aluminum-containing catalyst in the presence of water and an acid. google.com
For this reaction, the hydrogen pressure can range from 0.2 to 100 bar, with a preferred range of 1 to 20 bar. google.com The reaction temperature is typically between 20°C and 200°C, with an optimal range of 40°C to 120°C. google.com This method could be applied to the synthesis of this compound from 4-(tert-pentyl)benzonitrile. The catalytic system's ability to selectively reduce the nitrile group to an aldehyde in the presence of other functional groups makes it a valuable synthetic tool.
Table 2: Conditions for Catalytic Reduction of Benzonitriles
| Parameter | Value |
| Substrate | Substituted Benzonitrile |
| Reducing Agent | Hydrogen Gas |
| Catalyst | Nickel- and Aluminum-containing |
| Co-reagents | Water, Acid |
| Hydrogen Pressure | 1 - 20 bar (preferred) |
| Temperature | 40°C - 120°C (preferred) |
Data derived from a patented process for benzaldehyde derivative synthesis. google.com
Green Chemistry Approaches in this compound Synthesis
The synthesis of aromatic aldehydes, including this compound, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. A prominent green strategy involves the direct oxidation of the corresponding toluene derivative, in this case, 4-tert-butyltoluene.
One sustainable approach is the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in conjunction with metal acetates like cobalt(II) acetate (B1210297) or cerium(III) acetate. nih.gov This method utilizes a more environmentally benign oxidant (H₂O₂) compared to traditional stoichiometric heavy-metal oxidants. The reaction mechanism involves the initial formation of a benzylic radical. Subsequently, two competing pathways can occur: oxidation of the radical by the metal catalyst to form the desired 4-tert-butylbenzaldehyde, or its reaction with bromine (generated in situ) to form side products. nih.gov Cobalt(II) catalysts have been shown to be particularly effective, rapidly oxidizing the radical intermediate to yield the aldehyde with selectivities of 75-80%. nih.gov
Another approach involves the catalytic oxidation of toluene derivatives where the degradation path proceeds from toluene to benzyl alcohol, then to benzaldehyde, and further to benzoic acid. rsc.org Controlling the reaction to stop at the aldehyde stage is crucial for high yields. Photocatalytic oxidation over TiO₂-based catalysts also represents a potential green route, although catalyst deactivation due to the adsorption of intermediates like benzaldehyde can be a challenge. mdpi.com Furthermore, processes using gaseous nitrogen dioxide can quantitatively oxidize benzylic alcohols to aromatic aldehydes, transforming the gas into nitric acid and thus minimizing waste. nih.gov The development of recyclable, low-metal-content catalysts, particularly palladium-based systems for the reductive carbonylation of aryl halides, also offers a sustainable pathway to aromatic aldehydes. researchgate.net These methods often use hydrogen donors like poly(methylhydrosiloxane) (B7799882) instead of flammable hydrogen gas, enhancing the process's safety and applicability. researchgate.net
Table 1: Catalyst Performance in the Partial Oxidation of 4-tert-butyltoluene
| Catalyst System | Oxidant | Key Feature | Aldehyde Selectivity | Reference |
|---|---|---|---|---|
| Cobalt(II) acetate / Bromide ions | H₂O₂ | Effectively oxidizes the radical intermediate, minimizing side-product formation. | 75-80% | nih.gov |
| Cerium(III) acetate / Bromide ions | H₂O₂ | Competing bromination reaction leads to lower aldehyde selectivity. | ~50% | nih.gov |
| ZIF-derived Co₃O₄ on copper foam | O₂ | Degradation proceeds via benzyl alcohol intermediate. | Intermediate Step | rsc.org |
| Nitrogen Dioxide (gas) | N/A (Reactant) | Oxidizes corresponding benzyl alcohol to the aldehyde with no dangerous residues. | Quantitative | nih.gov |
Mechanistic Elucidation of Reactions Involving the Aldehyde Functionality
The aldehyde group of this compound is a versatile functional handle for a multitude of chemical transformations. Its electrophilic carbonyl carbon readily participates in various carbon-carbon bond-forming reactions.
The Aldol (B89426) condensation is a fundamental reaction in organic synthesis that forms carbon-carbon bonds. tutoroot.com When an aldehyde like this compound, which lacks α-hydrogens, reacts with a ketone or another aldehyde that possesses them (e.g., acetone), a crossed or mixed aldol condensation occurs. mnstate.edubyjus.com
The mechanism proceeds in several steps under basic conditions:
Enolate Formation: A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from the enolizable carbonyl compound (the nucleophile, e.g., acetone) to form a resonance-stabilized enolate ion. tutoroot.com
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the non-enolizable benzaldehyde derivative (the electrophile). tutoroot.commnstate.edu This step is generally rapid because an aldehyde's carbonyl is more electrophilic than a ketone's. mnstate.edu
Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (like water or ethanol) to form a β-hydroxy carbonyl compound, known as an aldol addition product. tutoroot.comlibretexts.org
Dehydration: The β-hydroxy intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield an α,β-unsaturated carbonyl compound. mnstate.edu This elimination is particularly favorable when the resulting double bond is in conjugation with both the carbonyl group and the benzene (B151609) ring, as is the case with benzaldehyde scaffolds. mnstate.edu
The steric bulk of the aldehyde can influence the reaction equilibrium. Increased substitution near the carbonyl group can increase steric congestion in the aldol product, potentially favoring the reactants. openstax.orgjove.com However, for aromatic aldehydes like this compound, the formation of the highly conjugated final product drives the reaction to completion. byjus.com
The Corey-Fuchs reaction provides a two-step method to convert an aldehyde, such as this compound, into a terminal alkyne, representing a one-carbon homologation. wikipedia.orgorganic-chemistry.orgnrochemistry.com
The reaction mechanism is as follows:
Ylide Formation: Triphenylphosphine (B44618) (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide, specifically a dibromomethylenephosphorane. alfa-chemistry.com One equivalent of PPh₃ forms the ylide, while a second acts as a bromine scavenger. organic-chemistry.org The addition of zinc dust can promote ylide formation, reducing the required amount of PPh₃ and simplifying purification. alfa-chemistry.com
Wittig-type Reaction: The generated ylide reacts with the aldehyde (this compound) in a process similar to the Wittig reaction. nrochemistry.comalfa-chemistry.com This step involves the formation of an oxaphosphetane intermediate which then fragments to yield triphenylphosphine oxide and a 1,1-dibromoolefin. alfa-chemistry.com This dibromoolefin is an isolable intermediate. wikipedia.org
Conversion to Alkyne: The isolated gem-dibromoolefin is treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. nrochemistry.com This proceeds via a lithium-halogen exchange followed by elimination to form a lithium acetylide intermediate, which upon aqueous workup, gives the terminal alkyne. nrochemistry.com Deuterium-labeling studies indicate this final step proceeds through a carbene intermediate via α-elimination, followed by a 1,2-hydride shift (a Fritsch-Buttenberg-Wiechell rearrangement). wikipedia.orgorganic-chemistry.org
By carefully selecting the base, the reaction can be stopped at the 1-bromoalkyne stage, providing another useful synthetic intermediate. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming alkenes from aldehydes with a high degree of stereocontrol. numberanalytics.com It utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org
The general mechanism involves:
Deprotonation: A base deprotonates the phosphonate ester to form a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.com
Nucleophilic Addition: The carbanion adds to the aldehyde (e.g., this compound), in what is typically the rate-limiting step. wikipedia.orgnrochemistry.com
Elimination: The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct to form the C=C double bond. alfa-chemistry.com
A significant advantage of the HWE reaction is its inherent stereoselectivity, which generally favors the formation of (E)-alkenes (trans). wikipedia.orgnrochemistry.com The stereochemical outcome is influenced by several factors:
Steric Bulk: Increasing the steric bulk of the aldehyde substrate, such as the tert-pentyl group on the benzaldehyde, enhances (E)-stereoselectivity. wikipedia.org
Reaction Temperature: Higher reaction temperatures can lead to greater (E)-alkene formation as it allows for equilibration of the intermediates. wikipedia.org
Phosphonate Structure: The structure of the phosphonate reagent itself is critical. For instance, Still-Gennari conditions, which use phosphonates with electron-withdrawing groups, can reverse the selectivity to favor (Z)-alkenes. nrochemistry.com
Cations: The choice of metal cation from the base (e.g., Li⁺, Na⁺, K⁺) can also influence the isomer ratio. wikipedia.org
Table 2: Factors Influencing Stereoselectivity in the HWE Reaction
| Factor | Condition for Higher (E)-Selectivity | Condition for Higher (Z)-Selectivity | Reference |
|---|---|---|---|
| Aldehyde Structure | Increased steric bulk | Less steric bulk | wikipedia.org |
| Temperature | Higher temperatures (e.g., 23 °C) | Lower temperatures (e.g., -78 °C) | numberanalytics.comwikipedia.org |
| Phosphonate Reagent | Standard phosphonates (e.g., triethyl phosphonoacetate) | Still-Gennari type (electron-withdrawing groups) | nrochemistry.com |
| Counter-ion | Li⁺ > Na⁺ > K⁺ | - | wikipedia.org |
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malonic acid, diethyl malonate, malononitrile). wikipedia.org This reaction is a powerful tool for C-C bond formation, leading to α,β-unsaturated products. wikipedia.org
The mechanism, typically catalyzed by a weak base like an amine (e.g., piperidine), is as follows:
Deprotonation: The base deprotonates the highly acidic active methylene (B1212753) compound to form a carbanion (enolate). rsc.org The electron-withdrawing groups stabilize this anion, making the deprotonation possible even with a mild base. wikipedia.org
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (this compound). wikipedia.orgrsc.org
Dehydration: The resulting aldol-type adduct undergoes rapid dehydration, often spontaneously, to yield the final conjugated alkene product. wikipedia.org
An interesting variation is the Doebner modification, where pyridine (B92270) is used as the solvent and one of the activating groups on the nucleophile is a carboxylic acid. In this case, the condensation is followed by decarboxylation. wikipedia.org Recent developments have focused on greener protocols, such as using water as both the solvent and a Brønsted base catalyst, or employing ionic liquids, which can be recycled. rsc.orgorganic-chemistry.org
The carbonyl group of this compound is prochiral, meaning the addition of a nucleophile can create a new stereocenter. Enantioselective addition reactions are designed to control this process, yielding one enantiomer of the product in excess. These methods are crucial for synthesizing optically active molecules. nih.gov
Several strategies exist for the enantioselective addition to aldehydes:
Organocatalysis: Chiral secondary amines, such as imidazolidinone catalysts, can activate α,β-unsaturated aldehydes towards enantioselective conjugate addition of nucleophiles like anilines or other electron-rich benzenes through the formation of a chiral iminium ion. acs.orgorganic-chemistry.orgnih.gov This strategy allows for the construction of complex benzylic stereocenters. acs.org Highly acidic organocatalysts, like imidodiphosphorimidates (IDPi), have also been developed to enable highly enantioselective additions of reagents like allyltrimethylsilane (B147118) to various aldehydes. nih.gov
Metal-Catalyzed Additions: Chiral ligands can be complexed with metal centers to create a chiral environment that directs the nucleophilic attack. For example, the addition of alkynylzinc reagents to aldehydes can be rendered highly enantioselective by using a chiral ligand bound to titanium. nih.gov Similarly, the addition of phenyl Grignard-zinc halide reagents can be guided by chiral amino alcohols like N,N-dibutylnorephedrine to produce optically active phenylmethanols. rsc.org These methods provide access to valuable enantioenriched propargylic alcohols, which are versatile synthetic building blocks. nih.govscispace.com
The success of these reactions depends on the precise design of the chiral catalyst or ligand, which effectively differentiates between the two prochiral faces of the aldehyde's carbonyl group. nih.govrsc.org
Hydrogen Transfer Reactions and Catalytic Cycles
Hydrogen transfer reactions represent a significant class of reductions in organic synthesis, offering a milder and often more selective alternative to methods employing molecular hydrogen or metal hydrides. nih.gov These reactions involve the transfer of hydrogen from a donor molecule to an acceptor, such as an aldehyde, facilitated by a metal catalyst. diva-portal.orgcsic.es For the synthesis of 4-(tert-pentyl)benzyl alcohol from this compound, this methodology is highly applicable, though specific studies on this particular substrate are not extensively documented. The principles and mechanisms can be understood from research on analogous substituted benzaldehydes. organic-chemistry.orgbeilstein-journals.org
The core of this process is the "borrowing hydrogen" or "hydrogen auto-transfer" principle, where a catalyst temporarily removes hydrogen from a donor molecule (often a primary or secondary alcohol) to form a metal hydride species. csic.escardiff.ac.uk This activated catalyst then delivers the hydrogen to the carbonyl group of the aldehyde, reducing it to the corresponding alcohol and regenerating the catalyst for the next cycle. csic.es
Catalytic Systems and Hydrogen Donors
A variety of transition metal catalysts, particularly those based on ruthenium and rhodium, are highly effective for the transfer hydrogenation of aldehydes. rsc.orgnih.gov The choice of hydrogen donor is also crucial, with isopropanol (B130326) being a common and efficient option because the acetone (B3395972) by-product is volatile and can be easily removed to drive the reaction equilibrium. organic-chemistry.orgthermofisher.cn Other donors like formic acid and its salts are also widely used and can lead to irreversible hydrogen transfer. beilstein-journals.orgmdpi.comencyclopedia.pub
For instance, ruthenium trichloride (B1173362) in the presence of a resin-supported formate (B1220265) has been shown to be an effective system for the chemoselective reduction of various aromatic aldehydes. beilstein-journals.org Similarly, rhodium complexes modified with phosphine (B1218219) ligands can catalyze the transfer hydrogenative coupling of aldehydes with aryl iodides using sodium formate as the reductant. nih.gov
Mechanistic Pathways
The mechanism of hydrogen transfer can generally proceed through two main pathways: an inner-sphere or an outer-sphere mechanism.
Inner-Sphere Mechanism (Meerwein-Ponndorf-Verley Type): In this pathway, the aldehyde substrate coordinates directly to the metal center of the catalyst. A classic example is the Meerwein-Ponndorf-Verley (MPV) reduction, which traditionally uses aluminum isopropoxide as the catalyst. thermofisher.cnwikipedia.org The reaction is believed to proceed through a six-membered cyclic transition state where the hydride is transferred from the aluminum-bound isopropoxide to the coordinated aldehyde. organic-chemistry.orgwikipedia.org The resulting 4-(tert-pentyl)benzyloxy-aluminum species would then exchange with a solvent alcohol molecule (e.g., isopropanol) to release the product, 4-(tert-pentyl)benzyl alcohol, and regenerate the catalyst. wikipedia.org While classic MPV uses aluminum, other metals like ruthenium, samarium, and indium have been employed in similar catalytic cycles. organic-chemistry.orgwikipedia.org
Outer-Sphere Mechanism: In this mechanism, the aldehyde does not directly coordinate to the metal center. Instead, the transfer of the hydride from the metal-hydride complex and a proton from a ligand or solvent occurs in a concerted or stepwise fashion through a transient, often six-membered, transition state. whiterose.ac.uk This is common for many ruthenium and rhodium-based catalysts that contain ancillary ligands capable of participating in the hydrogen transfer. rsc.orgnih.gov For example, a ruthenium-hydride complex might interact with the carbonyl oxygen of this compound via a hydrogen bond, facilitating the hydride transfer to the carbonyl carbon. nih.gov
Illustrative Catalytic Cycle (Ruthenium-Catalyzed)
A plausible catalytic cycle for the reduction of this compound using a ruthenium catalyst and an alcohol as a hydrogen donor can be outlined as follows:
Activation: The pre-catalyst, a stable ruthenium complex, reacts with the alcohol donor (e.g., isopropanol) in the presence of a base to form the active ruthenium-alkoxide species.
Hydride Formation: The ruthenium-alkoxide undergoes β-hydride elimination, transferring a hydride to the metal center to form a ruthenium-hydride complex and releasing a ketone (e.g., acetone). organic-chemistry.org
Reduction Step: The ruthenium-hydride complex then transfers the hydride to the carbonyl carbon of this compound. Simultaneously or subsequently, a proton is transferred to the carbonyl oxygen, yielding 4-(tert-pentyl)benzyl alcohol. nih.gov
Catalyst Regeneration: The product alcohol is released, and the ruthenium catalyst is ready to engage in another cycle by reacting with the hydrogen donor alcohol.
The chemoselectivity of these reactions is a significant advantage; the carbonyl group of the aldehyde can be reduced while other potentially reducible functional groups on the aromatic ring are left intact. beilstein-journals.orgthermofisher.cn
Research Findings on Analogous Substrates
While direct data for this compound is scarce, studies on similar structures provide valuable insights. For example, the transfer hydrogenation of various substituted benzaldehydes has been achieved with high yields.
Table 1: Examples of Catalytic Transfer Hydrogenation of Substituted Aromatic Aldehydes
| Aldehyde Substrate | Catalyst System | Hydrogen Donor/Solvent | Yield (%) | Reference |
| Benzaldehyde | RuCl₃·3H₂O / Amberlite® Resin Formate | DMF | 94 | beilstein-journals.org |
| 4-Chlorobenzaldehyde | RuCl₃·3H₂O / Amberlite® Resin Formate | DMF | 92 | beilstein-journals.org |
| 4-Methoxybenzaldehyde | RuCl₃·3H₂O / Amberlite® Resin Formate | DMF | 93 | beilstein-journals.org |
| Benzaldehyde | [Rh(cod)Cl]₂ / tBu₂PMe | Sodium Formate / Dioxane | 81 | nih.gov |
| Benzaldehyde | Cyclometalated Rhodium Complex | Methanol | High (not specified) | mdpi.com |
| Benzaldehyde | MgO | 2-Propanol | 91 | mdpi.com |
This table presents data from analogous reactions to illustrate the general effectiveness of hydrogen transfer methods for aromatic aldehydes, as specific data for this compound was not found in the cited literature.
Spectroscopic and Computational Analysis of 4 Tert Pentyl Benzaldehyde and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of organic molecules like 4-(tert-pentyl)benzaldehyde. These techniques provide precise information regarding the molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aldehydic proton (CHO) would appear as a singlet at the most downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic protons on the benzene (B151609) ring would present as a pair of doublets, characteristic of a 1,4-disubstituted pattern. The two protons ortho to the aldehyde group are expected to resonate at a lower field (approximately 7.8-8.0 ppm) than the two protons ortho to the tert-pentyl group (approximately 7.4-7.6 ppm). The coupling between these adjacent aromatic protons would result in a doublet pattern for each signal, with a typical ortho-coupling constant (³J) of around 8 Hz.
The signals for the tert-pentyl group would be found in the upfield aliphatic region. The ethyl group's methylene (B1212753) protons (-CH₂-) would appear as a quartet around 1.6-1.8 ppm, split by the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group would, in turn, be a triplet around 0.6-0.8 ppm. The two equivalent methyl groups attached to the quaternary carbon would yield a sharp singlet around 1.3-1.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehydic H | 9.9 - 10.1 | Singlet (s) | N/A |
| Aromatic H (ortho to CHO) | 7.8 - 8.0 | Doublet (d) | ~8 |
| Aromatic H (ortho to C(CH₃)₂) | 7.4 - 7.6 | Doublet (d) | ~8 |
| Methylene H (-CH₂-) | 1.6 - 1.8 | Quartet (q) | ~7 |
| Quaternary Methyl H (-C(CH₃)₂) | 1.3 - 1.5 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield around 192 ppm. The aromatic carbons would show four distinct signals. The carbon atom to which the aldehyde group is attached (C1) would be around 136 ppm, while the carbon bearing the tert-pentyl group (C4) would be at a lower field, around 158 ppm, due to the alkyl substitution. The aromatic CH carbons would appear in the 125-135 ppm range.
For the tert-pentyl group, the quaternary carbon would have a chemical shift of approximately 35-40 ppm. The methylene carbon of the ethyl group is expected around 30-35 ppm, while the terminal methyl of the ethyl group would be the most shielded at approximately 8-12 ppm. The two equivalent methyl carbons attached to the quaternary center would resonate around 28-32 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic C (C=O) | ~192 |
| Aromatic C4 | ~158 |
| Aromatic C1 | ~136 |
| Aromatic CH (ortho to CHO) | ~130 |
| Aromatic CH (ortho to C(CH₃)₂) | ~126 |
| Quaternary C (-C(CH₃)₂) | 35 - 40 |
| Methylene C (-CH₂-) | 30 - 35 |
| Quaternary Methyl C (-C(CH₃)₂) | 28 - 32 |
2D NMR Techniques (COSY, HMBC) for Connectivity Confirmation
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments made from 1D spectra.
COSY: A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. This would confirm the coupling between the ortho and meta protons on the aromatic ring and the coupling between the methylene and methyl protons of the ethyl group within the tert-pentyl substituent.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the entire molecule. Key correlations would include the aldehydic proton to the aromatic C1 carbon, the aromatic protons to their neighboring carbons, and the aliphatic protons of the tert-pentyl group to the quaternary aromatic carbon (C4).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1700-1710 cm⁻¹. Other characteristic peaks would include the C-H stretching vibrations of the aldehyde group (a pair of bands around 2720 and 2820 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
The Raman spectrum would also show these vibrational modes, but with different relative intensities. The symmetric vibrations of the benzene ring and the C=O stretch are typically strong in the Raman spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1700 - 1710 | Strong |
| Aldehyde | C-H Stretch | 2720 & 2820 | Medium, Sharp |
| Aromatic | C-H Stretch | > 3000 | Medium |
| Aliphatic | C-H Stretch | < 3000 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde (B42025) and its derivatives typically exhibit two main absorption bands. The first is a strong band at shorter wavelengths (around 240-260 nm) corresponding to the π → π* transition of the conjugated system involving the benzene ring and the carbonyl group. The second is a much weaker band at longer wavelengths (around 280-330 nm) resulting from the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen to the π* orbital. The alkyl substitution on the benzene ring is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzaldehyde.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 240 - 260 | High |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HREIMS) and GC-MS
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate the compound from complex mixtures before its introduction into the mass spectrometer.
Upon electron ionization (EI), this compound (molecular weight: 176.25 g/mol ) forms a molecular ion ([M]⁺˙) at m/z 176. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum displays a unique pattern of peaks that serves as a molecular fingerprint.
The fragmentation of aromatic aldehydes is well-documented. miamioh.edudocbrown.info A primary and highly characteristic fragmentation pathway for benzaldehyde derivatives is the loss of a hydrogen radical (H•) from the aldehyde group, leading to a very stable acylium ion ([M-1]⁺). For this compound, this results in a prominent peak at m/z 175. Another common fragmentation is the loss of the entire formyl group (•CHO) as a radical, which would produce an ion at m/z 147. miamioh.edulibretexts.org
The tert-pentyl substituent also directs the fragmentation pattern. A significant fragmentation pathway is the cleavage of the C-C bond between the tertiary carbon of the pentyl group and the benzene ring, with charge retention on the aromatic portion. This benzylic cleavage can lead to the loss of a C₄H₉ radical, resulting in a fragment at m/z 119. Alternatively, cleavage within the alkyl chain itself, such as the loss of an ethyl radical (•C₂H₅), generates a stable benzylic carbocation at m/z 147. This ion is isobaric with the fragment from the loss of the formyl group, potentially enhancing the intensity of the peak at this m/z value.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) allows for the determination of the exact mass of the ions, which in turn enables the calculation of their elemental composition. This is crucial for distinguishing between isobaric fragments and confirming the proposed fragmentation pathways.
The table below summarizes the major fragments observed in the electron ionization mass spectrum of this compound and their probable assignments.
| m/z Value | Proposed Fragment Ion Structure | Neutral Loss |
|---|---|---|
| 176 | [C₁₂H₁₆O]⁺˙ (Molecular Ion) | - |
| 175 | [C₁₂H₁₅O]⁺ | H• |
| 147 | [C₁₀H₁₁O]⁺ or [C₁₁H₁₅]⁺ | •C₂H₅ or •CHO |
| 119 | [C₈H₇O]⁺ | •C₄H₉ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₅H₉O |
| 77 | [C₆H₅]⁺ (Phenyl ion) | •C₆H₁₁O |
Computational Chemistry and Theoretical Studies
Computational chemistry provides profound insights into the structural, electronic, and spectroscopic properties of molecules, complementing experimental data. For this compound, theoretical studies can elucidate its behavior at a molecular level.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and frequency calculations of benzaldehyde derivatives. conicet.gov.arrasayanjournal.co.in
Geometry optimization calculations determine the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would confirm the planarity of the benzene ring and the aldehyde group, while defining the spatial arrangement of the tert-pentyl substituent. The electronic properties, such as total energy, dipole moment, and atomic charges, can also be accurately calculated, offering insights into the molecule's polarity and charge distribution.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| C=O (carbonyl) | ~1.21 |
| C-C (ring-aldehyde) | ~1.48 |
| C-C (aromatic) | ~1.39 - 1.41 |
| Bond Angles (°) | |
| C-C-O (aldehyde) | ~124 |
| C-C-H (aldehyde) | ~121 |
| C-C-C (ring) | ~118 - 121 |
HOMO-LUMO Analysis for Reactivity and Stability Predictions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for determining molecular stability and reactivity. rasayanjournal.co.inmdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com In this compound, the HOMO is typically localized on the electron-rich benzene ring and the tert-pentyl group, while the LUMO is concentrated on the electron-withdrawing carbonyl group. This distribution facilitates intramolecular charge transfer upon electronic excitation. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. conicet.gov.ar
| Parameter | Definition | Typical Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.7 to -4.7 eV |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govresearchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. conicet.gov.ar The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength.
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |
|---|---|---|---|
| π(C-C)ring | π(C=O) | Intramolecular Charge Transfer | ~15-25 |
| LP(O) | σ(C-C)ring | Lone Pair Delocalization | ~5-10 |
| σ(C-H)alkyl | π*(C-C)ring | Hyperconjugation | ~1-5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. nih.gov It is used to predict and understand how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. mdpi.com
In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map would show a region of strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.com The aldehyde hydrogen and the aromatic protons would exhibit positive potential, making them potential sites for nucleophilic interaction.
Hyperpolarizability Calculations for Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like optical computing and telecommunications. The NLO response of a molecule is governed by its polarizability (α) and first-order hyperpolarizability (β). mdpi.com Computational methods, particularly DFT, are effective in predicting these properties. researchgate.netresearchgate.net
Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). In this compound, the tert-pentyl group acts as a weak electron donor and the benzaldehyde moiety as an electron acceptor. DFT calculations can quantify the components of the dipole moment (μ) and the first-order hyperpolarizability tensor (β). The total hyperpolarizability (βtot) is a key indicator of NLO activity. A higher value of βtot suggests a stronger NLO response. mdpi.commdpi.com
| Parameter | Description | Calculated Value |
|---|---|---|
| μ | Total Dipole Moment | ~3.0 - 4.0 Debye |
| βtot | Total First-Order Hyperpolarizability | Values are compared to standards like urea (B33335) to assess NLO potential |
Vibrational Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures. In the study of this compound, these experimental methods, when coupled with computational analysis, provide a detailed understanding of its vibrational modes. The assignment of these modes is often complex due to the coupling of various vibrations. Therefore, Potential Energy Distribution (PED) analysis is employed to quantify the contribution of individual internal coordinates to each normal mode of vibration.
Key Vibrational Modes and Their Expected Assignments:
The vibrational spectrum of this compound can be conceptually divided into contributions from the benzaldehyde moiety and the tert-pentyl group.
Benzaldehyde Moiety Vibrations: The vibrations associated with the benzaldehyde portion of the molecule are well-characterized. The C=O stretching vibration of the aldehyde group is expected to appear as a strong band in the IR spectrum, typically in the range of 1700-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the substituent at the para position. The C-H stretching vibration of the aldehyde group usually gives rise to two characteristic bands in the IR spectrum, one around 2820-2850 cm⁻¹ and another weaker one around 2720-2750 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed in the 3000-3100 cm⁻¹ region.
Tert-pentyl Group Vibrations: The tert-pentyl group will introduce a series of vibrational modes corresponding to C-H stretching, bending, and rocking motions. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2960-2980 cm⁻¹ and 2870-2880 cm⁻¹ regions, respectively. Bending vibrations for these groups will appear at lower frequencies.
Potential Energy Distribution (PED) Analysis:
A complete vibrational assignment requires PED analysis, which is typically performed using computational methods such as Density Functional Theory (DFT). For a molecule like this compound, the PED would likely show significant mixing between the vibrational modes of the benzene ring and the substituent groups. For example, some of the lower frequency modes would likely be complex combinations of C-C-C bending of the ring, deformations of the tert-pentyl group, and out-of-plane wags of the aldehyde group.
Based on studies of similar molecules, a hypothetical PED analysis for some key vibrational modes of this compound is presented in the table below. It is important to note that these are expected contributions and would require a dedicated computational study for verification.
| Frequency (cm⁻¹) (Theoretical) | Vibrational Mode Assignment | Potential Energy Distribution (PED) (%) (Hypothetical) |
| ~3080 | Aromatic C-H Stretch | ν(C-H) aromatic (98) |
| ~2970 | Asymmetric CH₃ Stretch | νas(CH₃) (95) |
| ~2875 | Symmetric CH₃ Stretch | νs(CH₃) (96) |
| ~2840 | Aldehyde C-H Stretch | ν(C-H) aldehyde (92) |
| ~1705 | Carbonyl C=O Stretch | ν(C=O) (85), ν(C-C) (10) |
| ~1600 | Aromatic C=C Stretch | ν(C=C) aromatic (70), δ(C-H) (20) |
| ~1450 | Asymmetric CH₃ Bend | δas(CH₃) (80) |
| ~1380 | Symmetric CH₃ Bend | δs(CH₃) (75) |
| ~1210 | C-C Stretch (ring-substituent) | ν(C-C) (60), δ(C-H) (30) |
| ~840 | Aromatic C-H Out-of-plane Bend | γ(C-H) (88) |
This table is illustrative and based on general expectations for similar compounds. ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov By mapping properties such as the normalized contact distance (dnorm), shape index, and curvedness onto the Hirshfeld surface, one can gain insights into the nature and strength of the forces that govern the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Although a crystal structure for this compound has not been reported in the literature reviewed, we can predict the likely intermolecular interactions based on analyses of other benzaldehyde derivatives. rsc.org The presence of the polar aldehyde group and the nonpolar tert-pentyl group suggests a variety of possible interactions.
Expected Intermolecular Interactions:
C-H···O Hydrogen Bonds: The aldehyde oxygen atom is a potential hydrogen bond acceptor. Weak C-H···O hydrogen bonds are expected to be a significant feature of the crystal packing, likely involving the aldehyde C-H proton and aromatic C-H protons of neighboring molecules. rsc.org These interactions would appear as distinct red spots on the dnorm surface.
π···π Stacking Interactions: The aromatic rings of adjacent molecules may engage in π···π stacking interactions. These are typically characterized by parallel or offset arrangements of the benzene rings and would be visualized as flat regions on the curvedness map and as characteristic "wing" patterns in the 2D fingerprint plot.
Van der Waals Forces: Due to the bulky and hydrophobic tert-pentyl group, van der Waals forces, particularly H···H contacts, are expected to be the most abundant type of intermolecular interaction. These are generally weaker and more diffuse than hydrogen bonds and would be represented by a large, scattered region in the 2D fingerprint plot.
Quantitative Analysis from 2D Fingerprint Plots:
The 2D fingerprint plot decomposes the Hirshfeld surface into contributions from different atom···atom contacts. For this compound, a hypothetical breakdown of the major intermolecular contacts is presented in the table below.
| Interaction Type | Description | Expected Contribution (%) |
| H···H | Contacts between hydrogen atoms on adjacent molecules. | 50 - 60 |
| C···H / H···C | Contacts between carbon and hydrogen atoms, often associated with weak C-H···π interactions. | 20 - 30 |
| O···H / H···O | Primarily represent the C-H···O hydrogen bonds. | 10 - 15 |
| C···C | Indicative of π···π stacking interactions. | 3 - 7 |
| Other | Minor contributions from other contacts. | < 2 |
This table is illustrative and presents a hypothetical distribution based on the analysis of other benzaldehyde derivatives. The actual contributions would depend on the specific crystal packing of this compound.
Research on Derivatives and Advanced Applications of 4 Tert Pentyl Benzaldehyde
Synthesis and Investigation of Novel Derivatives
The aldehyde functional group in 4-(tert-pentyl)benzaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the creation of more complex molecules. Researchers have focused on synthesizing derivatives such as Schiff bases, compounds with targeted biological activities, fulleropyrrolidines, and thiosemicarbazones.
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.eg This reaction is a cornerstone in the derivatization of benzaldehydes. The synthesis of Schiff bases derived from benzaldehyde (B42025) and its substituted analogues is well-documented, often involving the reaction with various primary amines in an alcohol solvent, sometimes with the addition of an acid catalyst. edu.krdresearchgate.net
While specific studies on this compound are not extensively detailed in the provided results, the general synthetic route is applicable. The reaction would involve refluxing this compound with a selected primary amine in a solvent like ethanol. The resulting Schiff base derivatives are often crystalline solids and can be characterized using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. edu.krdsysrevpharm.org These compounds are of significant interest due to their broad spectrum of biological activities. ekb.eg
Table 1: General Synthesis of Schiff Base Derivatives
| Reactants | Reaction Conditions | Product |
|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Primary Amine, Ethanol, Reflux | Schiff Base |
This table illustrates the general synthetic pathway for Schiff bases, applicable to this compound.
The modification of the benzaldehyde scaffold has been a fruitful strategy in the development of new therapeutic agents. Derivatives of substituted benzaldehydes have shown a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties.
For instance, benzimidazole-based derivatives incorporating a substituted benzaldehyde moiety have been synthesized and evaluated as inhibitors for acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mdpi.com A series of these compounds showed significant inhibitory potential, with the biological activity being influenced by the nature and position of substituents on the benzaldehyde ring. mdpi.com
Furthermore, prenylated benzaldehyde derivatives isolated from natural sources have demonstrated potent antimicrobial and antibiofilm activities against various pathogenic bacteria and fungi. mdpi.com The synthesis of novel Schiff bases from various benzaldehyde derivatives has also yielded compounds with promising antibacterial and antifungal properties. ekb.egmediresonline.org The introduction of the tert-pentyl group in this compound could potentially modulate the lipophilicity and steric profile of such derivatives, influencing their interaction with biological targets.
Table 2: Examples of Biologically Active Benzaldehyde Derivatives
| Derivative Class | Target/Activity | Example |
|---|---|---|
| Benzimidazole-based | Acetylcholinesterase/Butyrylcholinesterase Inhibition | Substituted benzaldehyde benzimidazoles mdpi.com |
| Schiff Bases | Antimicrobial (Antibacterial, Antifungal) | Derivatives of various benzaldehydes ekb.egmediresonline.org |
This table summarizes different classes of benzaldehyde derivatives and their targeted biological activities.
The functionalization of fullerenes is a significant area of materials science, and fulleropyrrolidines are an important class of fullerene derivatives. A novel reaction for the synthesis of fulleropyrrolidin-2-ols involves the reaction of bohrium.comfullerene with amines and 2,2-disubstituted acetaldehydes. nih.gov Although this study does not specifically mention this compound, the methodology provides a pathway for creating fullerene derivatives from aldehyde precursors. This suggests the potential for using this compound in similar reactions to generate novel fullerene-based materials with unique electronic and physical properties conferred by the tert-pentyl group.
Thiosemicarbazones are compounds synthesized from the reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. Benzaldehyde thiosemicarbazone derivatives have been extensively studied as effective corrosion inhibitors for mild steel in acidic environments. rsc.organalis.com.my These molecules, which contain nitrogen, sulfur, and an aromatic ring, can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. wikipedia.org
The synthesis of these derivatives typically involves the condensation of a substituted benzaldehyde with a thiosemicarbazide. Studies on halogen-substituted benzaldehyde thiosemicarbazones have shown that their inhibition efficiency is dependent on the concentration of the inhibitor and the nature of the substituent. rsc.organalis.com.my These compounds often act as mixed-type inhibitors, affecting both anodic and cathodic corrosion processes. rsc.org The adsorption of these inhibitors on the metal surface is often described by the Langmuir adsorption isotherm. analis.com.my Given these findings, this compound thiosemicarbazone is a promising candidate for investigation as a corrosion inhibitor, where the bulky tert-pentyl group could enhance its surface coverage and protective properties.
Table 3: Corrosion Inhibition by Benzaldehyde Thiosemicarbazone Derivatives
| Inhibitor Type | Metal | Environment | Inhibition Mechanism |
|---|---|---|---|
| Benzaldehyde Thiosemicarbazones | Mild Steel | Hydrochloric Acid (HCl) | Adsorption on metal surface, Mixed-type inhibition rsc.org |
This table outlines the application and mechanism of benzaldehyde thiosemicarbazone derivatives as corrosion inhibitors.
Role as an Intermediate in Organic Synthesis and Materials Science
Beyond the synthesis of novel derivatives with specific applications, this compound also serves as a crucial intermediate in the synthesis of other valuable organic compounds and materials. Its aldehyde functionality allows for its incorporation into larger molecular frameworks through various carbon-carbon bond-forming reactions.
A structurally similar compound, 4-tert-butylbenzaldehyde (B1265539), is a well-known precursor in the industrial synthesis of the fragrance ingredient Lilial® (3-(4-tert-butylphenyl)-2-methylpropanal). researchgate.netscentree.co The synthesis of Lilial® involves a crossed-aldol condensation between 4-tert-butylbenzaldehyde and propanal, followed by hydrogenation. researchgate.netmanchester.ac.uk This reaction highlights the utility of substituted benzaldehydes in the fragrance industry.
An efficient synthesis of a precursor to Lilial®, 3-(4-tert-butylphenyl)-2-propen-1-one, has been developed using an aldol (B89426) condensation in an ionic liquid, which can suppress the self-condensation of propanal and increase the selectivity for the desired cross-condensation product. scentree.co Given the structural similarity between the tert-butyl and tert-pentyl groups, it is highly probable that this compound could be used in analogous reactions to produce novel fragrance compounds with potentially unique olfactory properties. The tert-pentyl group could influence the scent profile, volatility, and stability of the final product.
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Schiff Base |
| Fulleropyrrolidine |
| Thiosemicarbazone |
| Lilial® |
| 4-tert-Butylbenzaldehyde |
| Propanal |
| 3-(4-tert-butylphenyl)-2-propen-1-one |
| bohrium.comfullerene |
| Benzaldehyde |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Dihydroauroglaucin |
Building Block for Pharmaceutical and Agrochemical Intermediates
The versatility of benzaldehyde and its derivatives positions them as crucial cornerstone molecules in the synthesis of a wide array of pharmaceutical and agrochemical compounds. nbinno.commarkwideresearch.comgiiresearch.com As a substituted benzaldehyde, this compound serves as a key starting material or intermediate, where the tert-pentyl group can be used to modify the lipophilicity, steric profile, and biological activity of the final product.
In Pharmaceutical Synthesis:
Benzaldehyde derivatives are integral to the creation of complex molecular architectures required for drug efficacy. nbinno.com They serve as precursors for numerous classes of therapeutic agents, including antibiotics, anticonvulsants, cardiovascular drugs, and anti-inflammatory agents. nbinno.commarkwideresearch.com The aldehyde group is readily transformed into other functional groups, allowing for the construction of diverse pharmacophores. While specific applications of the tert-pentyl variant are proprietary or less documented in public literature, its structural motifs are relevant for developing new chemical entities. The general synthetic utility is highlighted by the role of similar molecules in drug development.
In Agrochemical Synthesis:
In the agrochemical sector, benzaldehyde derivatives are essential for manufacturing products that protect crops and enhance agricultural productivity. marketresearchfuture.com They are used in the formulation of various pesticides, herbicides, and fungicides. markwideresearch.comtransparencymarketresearch.comorientjchem.org The specific substituent on the benzaldehyde ring is critical for determining the mode of action and selectivity of the agrochemical. A notable example is the structurally similar compound, 4-tert-butylbenzaldehyde, which is a key intermediate in the synthesis of the widely used fungicide and pesticide, Fenpropimorph. google.com This underscores the potential of this compound as a precursor for new, effective crop protection agents.
| Sector | Application | Role of Benzaldehyde Derivative | Example Product Class |
|---|---|---|---|
| Pharmaceutical | Active Pharmaceutical Ingredient (API) Synthesis | Precursor/Intermediate | Antibiotics, Anticonvulsants, Cardiovascular Drugs nbinno.commarkwideresearch.com |
| Agrochemical | Active Ingredient Synthesis | Precursor/Intermediate | Pesticides, Herbicides, Fungicides markwideresearch.commarketresearchfuture.comorientjchem.org |
Applications in the Synthesis of Dyes, Soaps, and Perfumes
The aromatic nature of this compound makes it a valuable component in the formulation of consumer products where scent and color are important.
Perfumes and Fragrances: Substituted benzaldehydes are widely used in the fragrance industry for their characteristic sweet, almond-like aromas. marketresearchfuture.com The closely related 4-tert-butylbenzaldehyde is a well-known intermediate for Lilial™, a fragrance ingredient with a floral, lily-of-the-valley odor that is extensively used in perfumes, soaps, and detergents. google.com The tert-pentyl group in this compound is expected to impart a similar, albeit unique, scent profile, making it a candidate for creating novel fragrances. These compounds can add complexity and depth to fragrance profiles and act as harmonizers that blend different scent components. knowde.comchemicalbull.com
Soaps and Cosmetics: Beyond providing a pleasant scent, these aldehydes are used in a variety of cosmetic products, including skin moisturizers, powders, and lip care items. knowde.com Their inclusion in soaps and detergents is primarily for their fragrance properties. google.com
Dyes: Benzaldehyde derivatives can serve as precursors in the synthesis of various dyes. giiresearch.com Although specific examples using this compound are not prominent, the aldehyde functional group can participate in condensation reactions, such as the Knoevenagel condensation, to form styryl dyes and other colored compounds. Phenolic ethers, which can be synthesized from benzaldehyde derivatives, are also used as food coloring agents. orientjchem.orgorientjchem.org
| Product | Function of this compound | Industry |
|---|---|---|
| Perfumes, Eau de Cologne | Fragrance Ingredient / Precursor | Cosmetics google.com |
| Soaps, Detergents, Lotions | Scent Enhancer | Personal Care google.comknowde.com |
| Dyes | Synthetic Intermediate | Chemicals giiresearch.com |
Use in the Production of Polymers and Plastics
The reactivity of the aldehyde group allows this compound and its derivatives to be incorporated into polymer structures, imparting specific functionalities or enabling the creation of novel materials.
Research has demonstrated several routes for integrating benzaldehydes into polymers:
Functional Copolymers: Substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, through anionic polymerization. acs.orgresearchgate.net This process allows for the creation of copolymers with tailored side-chain functionalities, which can be further modified to yield cross-linked, degradable polymer networks. researchgate.net
Antimicrobial Polymers: Benzaldehyde derivatives have been successfully immobilized onto polymer backbones, such as amine-terminated polyacrylonitrile, to create biocidal polymers. nih.govnih.govresearchgate.net These materials have potential applications in biomedical devices and water treatment due to their ability to inhibit the growth of bacteria and fungi. nih.govnih.gov
Polymer Functionalization: Benzaldehyde itself has been used in a novel, solvent-free method to functionalize the backbone of polyethylene, one of the most common plastics. rsc.org This process uses the aerobic auto-oxidation of benzaldehyde to generate reactive radical intermediates that install carbonyl groups onto the otherwise unreactive polymer chain, opening avenues for upcycling plastic waste into more valuable materials. rsc.org
Polymer Additives: Ethers derived from benzaldehyde precursors can also be used as additives in plastics and other polymers. orientjchem.orgorientjchem.org
Utilization in the Development of New π-Conjugated Molecules
π-conjugated molecules are a class of organic materials with alternating single and multiple bonds that exhibit unique electronic and optical properties. They are the foundation of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic semiconductors, and solar cells.
Substituted aromatic aldehydes like this compound are potential building blocks for these advanced materials. The synthesis of π-conjugated systems often relies on cross-coupling reactions, such as those catalyzed by palladium, which link aromatic units together. mdpi.com The aldehyde group (-CHO) on the benzaldehyde ring is a versatile functional handle. It can be used directly in condensation reactions or converted into other reactive groups (e.g., alkynes, halides) suitable for modern cross-coupling chemistry.
For instance, a substituted benzaldehyde can be transformed and then coupled with other aromatic monomers to extend the π-conjugation, a key strategy for developing low-bandgap small molecules with tailored electronic properties. The tert-pentyl group can enhance the solubility of the resulting molecules in organic solvents, which is crucial for solution-based processing and fabrication of electronic devices.
Precursor for Angucycline-based Molecules in Cancer Therapy Research
Angucyclines are a large class of natural products known for their complex, tetracyclic aromatic structures and significant biological activities, including antibacterial and anticancer properties. rsc.org The chemical synthesis of these molecules and their analogs is an active area of research aimed at developing new therapeutic agents.
The synthesis of the angucycline core often involves the strategic coupling of substituted aromatic building blocks. rsc.org Published synthetic routes show that substituted benzaldehydes are key starting materials. For example, the synthesis of tetrangulol, an angucycline antibiotic, involved an intermediate formed from the Suzuki-Miyaura coupling reaction between a naphthalenylboronic acid and a substituted benzaldehyde (2-iodo-3-methoxy-5-methylbenzaldehyde). wits.ac.za This benzaldehyde was then converted in subsequent steps to form the core angucycline structure. wits.ac.za
While the direct use of this compound as a precursor for angucyclines is not specifically documented in available research, its structure as a substituted benzaldehyde fits the profile of a potential building block. The tert-pentyl group would offer a unique substitution pattern on the final angucycline scaffold, potentially modifying its interaction with biological targets. Furthermore, separate research has shown that benzaldehyde and its derivatives can exhibit direct anticancer effects by overcoming treatment resistance in cancer cells, highlighting the broader relevance of this class of compounds in oncology research. news-medical.net
Analytical Research and Quality Control of 4 Tert Pentyl Benzaldehyde
Chromatographic Methods for Purity Assessment
Chromatography is a cornerstone of analytical chemistry for separating and analyzing complex mixtures. In the quality control of 4-(tert-pentyl)benzaldehyde, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing purity and characterizing the impurity profile.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of aromatic aldehydes like this compound. This method is valued for its precision and suitability for compounds that may not be volatile enough for gas chromatography. In a typical reverse-phase (RP) HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. sielc.comresearchgate.net
The quantitative determination of benzaldehyde (B42025) and its derivatives is often achieved with an isocratic mobile phase, for instance, a mixture of water and an organic solvent like acetonitrile, sometimes with an acid such as acetic or phosphoric acid to improve peak shape. sielc.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the benzaldehyde derivative absorbs UV light at specific wavelengths, typically around 254 nm. researchgate.netresearchgate.net The method's accuracy and precision are validated according to established guidelines to ensure reliable quantification, making it suitable for routine quality control in manufacturing. researchgate.net
Table 1: Typical HPLC Parameters for Benzaldehyde Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 50:50 v/v) with acid (e.g., phosphoric acid) | Elutes the analyte from the column. Acid helps in achieving better peak symmetry. |
| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at ~254 nm | Detects the aromatic analyte as it elutes. |
| Temperature | Ambient (e.g., 25°C) | Ensures consistent and reproducible separation conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound. thermofisher.com The process involves separating the components of a sample in the gas chromatograph, followed by detection and identification by the mass spectrometer. rroij.com This method is crucial for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals that may be present from the synthesis process or degradation. thermofisher.comrroij.com
Impurities in aromatic aldehydes can include isomers (e.g., meta-isomers), byproducts from synthesis such as unreacted starting materials or intermediates, and degradation products. google.com For instance, the synthesis of this compound can sometimes result in impurities like 4-tert-butylbenzylacetate or unhydrolyzed precursors, which need to be monitored. google.com The high resolution and accuracy of modern MS systems allow for the confident assignment of elemental compositions to unknown impurities, while MS/MS experiments can provide structural information for definitive identification. thermofisher.com
Table 2: Potential Impurities in this compound Detectable by GC-MS
| Impurity Type | Potential Compound Example | Origin |
|---|---|---|
| Isomeric Impurities | 2-tert-pentylbenzaldehyde, 3-tert-pentylbenzaldehyde | Synthesis side reactions |
| Process-Related Impurities | 4-tert-pentyltoluene (unreacted starting material) | Incomplete reaction |
| Process-Related Impurities | 4-tert-pentylbenzyl bromide | Intermediate from synthesis |
| Degradation Products | 4-tert-pentylbenzoic acid | Oxidation of the aldehyde |
Advanced Analytical Techniques for Trace Analysis
For detecting extremely low levels of carbonyl compounds or for analyzing them in complex environments, more advanced analytical techniques are employed. These methods offer higher sensitivity and the ability to perform real-time analysis.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Online Identification of Carbonyls
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique for the real-time monitoring of volatile organic compounds (VOCs), including aldehydes, in the gas phase. ionicon.comnih.gov It is a form of chemical ionization mass spectrometry that uses hydronium ions (H₃O⁺) to ionize analytes through proton transfer. copernicus.org This "soft" ionization method typically prevents fragmentation of the parent molecule, simplifying the resulting mass spectra. mdpi.com
The major advantages of PTR-MS are its ability to provide real-time, quantitative analysis of trace gases without sample preparation or chromatographic separation. ionicon.comnih.gov This makes it an ideal tool for online process monitoring during the manufacturing of this compound or for monitoring its presence in air. nih.gov While conventional PTR-MS using H₃O⁺ cannot distinguish between isomeric aldehydes and ketones, variations of the technique using different reagent ions like NO⁺ can provide this separation. copernicus.orgcopernicus.org
Derivatization Methods for Carbonyl Compounds in Complex Matrices
Analyzing trace levels of carbonyl compounds like this compound in complex samples (e.g., environmental air or biological fluids) often requires a preliminary step called derivatization. nih.gov This chemical modification is performed to enhance the analytical properties of the target aldehydes. researchgate.net Derivatization is often necessary because many aldehydes lack strong UV absorption or fluorescence characteristics for sensitive detection, or they may be thermally unstable for GC analysis. researchgate.netnih.gov
The process involves reacting the carbonyl group with a specific reagent to form a more stable, easily detectable derivative. researchgate.net Common derivatization agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates hydrazones that are readily analyzed by HPLC-UV, and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms derivatives suitable for sensitive GC analysis. researchgate.netmdpi.com This approach effectively converts the analyte into a form that is better suited for the chosen chromatographic and detection system, thereby improving separation efficiency and lowering detection limits. nih.govnih.gov
Table 3: Common Derivatization Reagents for Carbonyl Analysis
| Derivatization Reagent | Abbreviation | Typical Application | Analytical Technique |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | Forms stable hydrazone derivatives with a chromophore. | HPLC-UV nih.gov |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Forms oxime derivatives that are highly electron-capturing. | GC-MS mdpi.com |
| Dansylhydrazine | Dns-Hz | Introduces a fluorescent tag to the molecule. | HPLC-Fluorescence ddtjournal.com |
| O-tert-butyl-hydroxylamine hydrochloride | TBOX | Forms oximes for analysis of dicarbonyls. | GC-MS nih.gov |
Quality Control Standards and Regulatory Compliance
The quality and safety of this compound, particularly when used as a fragrance ingredient in cosmetics, are governed by strict quality control standards and regulatory frameworks. certifiedcosmetics.com Manufacturers must ensure their products are safe and properly labeled. fda.gov
In the fragrance industry, the International Fragrance Association (IFRA) plays a critical role by setting voluntary standards for the safe use of fragrance ingredients. womensvoices.orgsigmaaldrich.com These standards may prohibit or restrict the use of certain materials or specify purity criteria to minimize potential health risks. sigmaaldrich.com Compliance with IFRA standards involves adhering to specified concentration limits for fragrance materials in different types of consumer products, from lip balms to deodorants. certifiedcosmetics.com
Regulatory bodies in regions like the European Union and the United States also have specific requirements for cosmetic ingredients. noviconnect.com For instance, EU regulations require the labeling of certain fragrance allergens if they are present above a specific concentration threshold (e.g., 0.001% for leave-on products). sigmaaldrich.comnoviconnect.com In the U.S., the Food and Drug Administration (FDA) mandates that cosmetic ingredients must be safe for their intended use, placing the legal responsibility for safety and proper labeling on the manufacturers. fda.gov Adherence to these international standards and regional regulations is paramount for ensuring that this compound meets the global requirements for quality, safety, and transparency. sigmaaldrich.com
Q & A
Basic: What synthetic routes are most effective for preparing 4-(tert-pentyl)benzaldehyde with high purity?
Answer:
The synthesis typically involves Friedel-Crafts alkylation of benzaldehyde derivatives with tert-pentyl halides. Key considerations include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are effective but require anhydrous conditions to avoid hydrolysis .
- Solvent optimization : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency .
- Workup protocols : Neutralization of acidic byproducts and column chromatography (silica gel, hexane/ethyl acetate eluent) ensure high purity. Validate purity via HPLC (>98%) and melting point consistency (compare with literature values, e.g., 95–96°C for related tert-alkoxy benzaldehydes ).
Advanced: How does steric hindrance from the tert-pentyl group affect reaction kinetics in nucleophilic additions?
Answer:
The bulky tert-pentyl substituent at the para position reduces reactivity of the aldehyde group due to:
- Steric shielding : Hindered access to the carbonyl carbon slows nucleophilic attack (e.g., Grignard or Wittig reactions). Kinetic studies using UV-Vis spectroscopy show a 30–40% decrease in reaction rates compared to unsubstituted benzaldehyde .
- Electronic effects : The electron-donating tert-pentyl group slightly deactivates the aromatic ring, further reducing electrophilicity. Computational modeling (DFT) can quantify these effects .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography : GC-MS (retention time comparison) and TLC (Rf ~0.5 in hexane:EtOAc 8:2) confirm identity .
Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?
Answer:
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
- Differential Scanning Calorimetry (DSC) : Resolve polymorphic transitions by analyzing enthalpy changes .
- Cross-validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- First aid :
- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin contact : Wash with soap/water; remove contaminated clothing .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced: What strategies optimize the stability of this compound in long-term storage?
Answer:
- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation .
- Oxygen scavengers : Add molecular sieves or BHT (butylated hydroxytoluene) to inhibit radical oxidation .
- Periodic QC checks : Monitor via ¹H NMR for aldehyde proton integrity and GC-MS for degradation byproducts .
Advanced: How does the tert-pentyl group influence hydrogen-bonding patterns in crystal structures?
Answer:
The tert-pentyl group disrupts planar packing due to steric bulk, leading to:
- Reduced hydrogen-bond networks : Compared to smaller substituents (e.g., methoxy), fewer O–H···O interactions are observed in XRD studies .
- Graph set analysis : Dominant motifs shift from chains (C(4)) to isolated dimers (D(2)) in crystal lattice graphs .
Basic: What are the key applications of this compound in organic synthesis?
Answer:
- Intermediate for pharmaceuticals : Used in synthesizing antihypertensive agents via reductive amination .
- Ligand precursor : Forms Schiff bases with amines for coordination chemistry (e.g., Cu(II) complexes) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O | |
| Molar Mass (g/mol) | 176.26 | |
| Melting Point | 95–96°C (predicted) | |
| log P (n-octanol/water) | ~3.5 (estimated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
